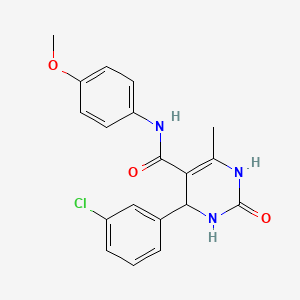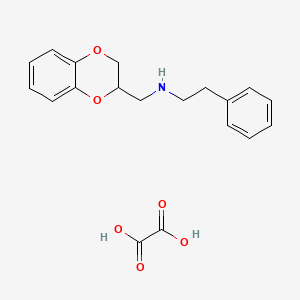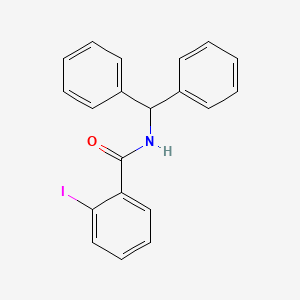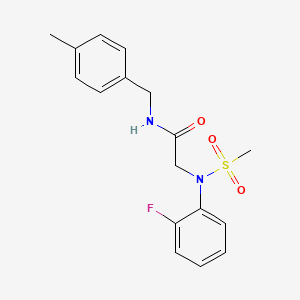![molecular formula C17H26N2O4S B5158011 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)
1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. It was first synthesized in the 1990s as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mécanisme D'action
1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in regulating various neurotransmitter systems in the brain. By blocking this receptor, 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide can modulate the activity of these systems, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include changes in neurotransmitter release, alterations in gene expression, and modulation of signaling pathways involved in cell survival and apoptosis. In terms of physiological effects, 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide has been shown to affect blood pressure, heart rate, and body temperature, among other parameters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide in lab experiments is its selectivity for the 5-HT2A receptor, which allows for more precise manipulation of this system. However, one limitation is that its effects may vary depending on the specific experimental conditions and animal models used.
Orientations Futures
There are several potential future directions for research on 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide. One area of interest is its potential as a treatment for substance abuse, particularly in the context of opioid addiction. Another area of interest is its effects on neuroplasticity and neuronal regeneration, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its effects on mood, cognition, and behavior, and to identify potential biomarkers for predicting treatment response.
Méthodes De Synthèse
The synthesis of 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-methoxy-4,5-dimethylphenylsulfonyl chloride with N,N-dimethyl-4-piperidone to form the intermediate 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinone. This intermediate is then treated with lithium aluminum hydride to reduce the sulfonyl group, followed by reaction with dimethylamine to form the final product, 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, depression, anxiety disorders, and substance abuse. It has also been studied for its effects on cognition and memory, as well as its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-12-10-15(23-5)16(11-13(12)2)24(21,22)19-8-6-14(7-9-19)17(20)18(3)4/h10-11,14H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJSEDVRILLZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)





![N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5157985.png)

![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
![bis[4'-propyl-1,1'-bi(cyclohexyl)-4-yl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5158007.png)